N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

G Protein-Coupled Receptor Muscarinic Acetylcholine Receptor Pharmacology

Sourcing a reliable valine-derived dipeptide mimetic with defined target engagement is a frequent bottleneck in GPCR probe development. N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide addresses this with a distinct carbamoylmethyl amide extension that critically alters hydrogen-bonding and metal-chelating capacity versus simpler N-acetylvaline analogs, rendering generic substitution scientifically invalid. - Target Engagement: Exhibits a Ki of 1.60 nM at the human M3 receptor, serving as a validated starting point for M3-selective antagonist design. - Negative Control Utility: Shows insignificant PDE inhibition at 1 µM, ideal for eliminating false positives in HTS assays. - Supply Assurance: Available with ≥95% purity, supported by rigorous quality control for reproducible research.

Molecular Formula C9H17N3O3
Molecular Weight 215.253
CAS No. 1396987-24-8
Cat. No. B2851214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide
CAS1396987-24-8
Molecular FormulaC9H17N3O3
Molecular Weight215.253
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)N)NC(=O)C
InChIInChI=1S/C9H17N3O3/c1-5(2)8(12-6(3)13)9(15)11-4-7(10)14/h5,8H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)
InChIKeyPUPNYRMEAUXMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide: Procurement & Identification


N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS 1396987-24-8) is a synthetic valine-derived dipeptide mimetic with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . It is classified as a versatile small molecule scaffold and is commercially available from multiple vendors with a typical purity specification of ≥95% . The compound is intended exclusively for research and laboratory use and is not for human or veterinary application .

Synthetic valine-derived dipeptide mimetic scaffold
Supports target engagement and pathway studies
Research-use-only procurement; multi-vendor availability

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide vs. Generic Analogs


This compound is not interchangeable with simpler valine derivatives such as N-acetylvaline (CAS 3067-19-4) or N-acetyl-L-valinamide (CAS 37933-88-3). The presence of the carbamoylmethyl amide extension on the C-terminus fundamentally alters the hydrogen-bonding capacity, molecular shape, and potential target engagement profile relative to the non-extended analogs . While N-acetylvaline and N-acetylvalinamide are primarily utilized as metabolic probes or simple building blocks, the carbamoylmethyl modification introduces an additional amide moiety that can serve as a metal-chelating group or a specific recognition element for protease active sites [1]. Due to this structural divergence, generic substitution without empirical validation of target engagement or functional activity in the specific assay system is not scientifically justified. The following quantitative evidence, while limited in direct comparative data, underscores the distinct activity profile of this compound.

This compound
Simpler valine analogs
C-terminus
Carbamoylmethyl amide extension
Non-extended (acetyl or amide only)
H-bonding capacity
Additional amide donor and acceptor sites
Limited interaction sites
Target engagement
Distinct profile; reported M3 receptor binding
No reported M3 activity

Generic substitution without target validation may shift binding and functional outcomes; structural divergence limits direct interchangeability.

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Activity Profile


Nanomolar Affinity at M3 Muscarinic Receptor

This compound demonstrates potent antagonist activity at the human recombinant M3 muscarinic acetylcholine receptor (mAChR) with a Ki of 1.60 nM [1]. In contrast, the simpler valine derivative N-acetyl-L-valinamide (CAS 37933-88-3) shows no reported activity against this target in publicly available databases. The carbamoylmethyl extension on the C-terminus likely facilitates additional binding interactions within the orthosteric or allosteric site of the M3 receptor, which are absent in the truncated analog.

M3 Receptor Binding
Head-to-head
Ki = 1.60 nM vs N-acetyl-L-valinamide: No reported activity
Supports M3 receptor binding study context
Human recombinant M3 in CHO-K1 cells
G Protein-Coupled Receptor Muscarinic Acetylcholine Receptor Pharmacology

Weak PglD Acetyltransferase Inhibition in C. jejuni

The compound shows weak inhibitory activity against PglD acetyltransferase from Campylobacter jejuni with an IC50 of 860,000 nM (860 µM) [1]. This is significantly less potent than many known inhibitors of bacterial acetyltransferases, which typically exhibit IC50 values in the low micromolar to nanomolar range. For instance, the reference compound 2-amino-4-methylpyridine displays an IC50 of 15 µM against a related acetyltransferase [2]. The low potency suggests that the carbamoylmethyl amide moiety does not optimally engage the acetyl-CoA binding pocket, providing a clear structure-activity relationship (SAR) starting point for optimization.

PglD Enzyme Activity
Reported
IC50 = 860 µM (860,000 nM)
Establishes low-activity SAR baseline for optimization
C. jejuni PglD expressed in E. coli BL-21(DE3)
Antimicrobial Target Acetyltransferase Bacterial Enzyme

Insignificant cAMP Phosphodiesterase Inhibition

In a biochemical assay using bovine aorta, the compound showed insignificant inhibition of cAMP phosphodiesterase at a test concentration of 1 µM in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This is in stark contrast to potent PDE inhibitors like rolipram, which exhibit IC50 values in the nanomolar range against PDE4 isoforms [2]. The lack of activity highlights the specificity of the carbamoylmethyl amide scaffold and suggests it does not broadly inhibit all enzyme classes, a desirable trait for target-selective tool compounds.

PDE Selectivity Profile
Reported
Insignificant inhibition at 1 µM vs Rolipram: IC50 1–10 nM
Supports target selectivity interpretation
Bovine aorta PDE; Ca2+ and calmodulin present
Phosphodiesterase cAMP Signaling Enzyme Inhibition

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide Research Applications


M3 Muscarinic Receptor Pharmacological Tool

The compound's potent Ki of 1.60 nM at the human M3 receptor positions it as a viable tool for studying M3-mediated signaling pathways in recombinant cell systems [1]. It can serve as a starting point for the development of M3-selective antagonists for conditions such as overactive bladder or chronic obstructive pulmonary disease (COPD). Researchers should validate its selectivity against other mAChR subtypes (M1, M2, M4, M5) in their own assays.

Negative Control for Phosphodiesterase Assays

The compound's insignificant inhibition of cAMP phosphodiesterase at 1 µM makes it a suitable negative control for high-throughput screening campaigns targeting PDE enzymes [2]. Its inclusion can help identify false positives arising from non-specific compound interference.

Acetyltransferase SAR Scaffold

The weak IC50 of 860 µM against C. jejuni PglD acetyltransferase provides a low-activity baseline for SAR exploration [3]. Medicinal chemists can use this compound as a template to introduce modifications aimed at improving binding to the acetyl-CoA pocket, with the goal of developing novel antibacterial agents.

Peptidomimetic Building Block for Protease Substrates

Given the demonstrated utility of carbamoylmethyl esters in broadening α-chymotrypsin substrate tolerance [4], N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide can be employed as a building block for the synthesis of novel protease substrates or inhibitors. The carbamoylmethyl amide moiety may enhance binding or alter cleavage specificity in certain protease families.

Application
Selection Property
Validation Focus
M3 receptor signaling studies
Receptor-binding scaffold profile
Subtype selectivity review
PDE screening control
PDE-inert compound profile
False-positive identification
Acetyltransferase SAR studies
Low-activity baseline scaffold
SAR optimization endpoints
Protease substrate design
Carbamoylmethyl amide modification
Cleavage specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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